molecular formula C14H12N2O3 B14211452 2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- CAS No. 828265-63-0

2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy-

Cat. No.: B14211452
CAS No.: 828265-63-0
M. Wt: 256.26 g/mol
InChI Key: NNYYJNBQFWQBPK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzopyran derivatives .

Scientific Research Applications

2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- involves its interaction with specific molecular targets and pathways. The imidazolylmethyl group can interact with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique positioning of the imidazolylmethyl and methoxy groups in 2H-1-Benzopyran-2-one, 8-(1H-imidazol-1-ylmethyl)-7-methoxy- imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

828265-63-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

8-(imidazol-1-ylmethyl)-7-methoxychromen-2-one

InChI

InChI=1S/C14H12N2O3/c1-18-12-4-2-10-3-5-13(17)19-14(10)11(12)8-16-7-6-15-9-16/h2-7,9H,8H2,1H3

InChI Key

NNYYJNBQFWQBPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)CN3C=CN=C3

Origin of Product

United States

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